Propiophenone, 3-(benzylmethylamino)-, hydrochloride Propiophenone, 3-(benzylmethylamino)-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 5409-62-1
VCID: VC3790223
InChI: InChI=1S/C17H19NO.ClH/c1-18(14-15-8-4-2-5-9-15)13-12-17(19)16-10-6-3-7-11-16;/h2-11H,12-14H2,1H3;1H
SMILES: CN(CCC(=O)C1=CC=CC=C1)CC2=CC=CC=C2.Cl
Molecular Formula: C17H20ClNO
Molecular Weight: 289.8 g/mol

Propiophenone, 3-(benzylmethylamino)-, hydrochloride

CAS No.: 5409-62-1

Cat. No.: VC3790223

Molecular Formula: C17H20ClNO

Molecular Weight: 289.8 g/mol

* For research use only. Not for human or veterinary use.

Propiophenone, 3-(benzylmethylamino)-, hydrochloride - 5409-62-1

Specification

CAS No. 5409-62-1
Molecular Formula C17H20ClNO
Molecular Weight 289.8 g/mol
IUPAC Name 3-[benzyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride
Standard InChI InChI=1S/C17H19NO.ClH/c1-18(14-15-8-4-2-5-9-15)13-12-17(19)16-10-6-3-7-11-16;/h2-11H,12-14H2,1H3;1H
Standard InChI Key UQMCPHGYLMSEPN-UHFFFAOYSA-N
SMILES CN(CCC(=O)C1=CC=CC=C1)CC2=CC=CC=C2.Cl
Canonical SMILES CN(CCC(=O)C1=CC=CC=C1)CC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound exhibits the following defining characteristics:

PropertyValue/DescriptorSource Reference
IUPAC Name3-[Benzyl(methyl)amino]-1-phenylpropan-1-one hydrochloride
Molecular FormulaC₁₇H₂₀ClNO
Molecular Weight289.8 g/mol
Canonical SMILESCN(CCC(=O)C1=CC=CC=C1)CC2=CC=CC=C2.Cl
InChI KeyUQMCPHGYLMSEPN-UHFFFAOYSA-N
CAS Registry5409-62-1
DSSTox Substance IDDTXSID20202423

X-ray crystallography data remain unpublished, but computational models predict a planar ketone group with the benzylmethylamino moiety adopting a gauche conformation relative to the propanone backbone . The hydrochloride salt enhances water solubility (3.2 mg/mL at 25°C) compared to the free base form .

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary synthetic route involves a Mannich-type reaction:

  • Base-Catalyzed Condensation: Acetophenone reacts with dimethylamine hydrochloride and paraformaldehyde in refluxing ethanol (78°C, 6 hr), yielding 3-(dimethylamino)propiophenone .

  • Benzylation: Subsequent treatment with benzyl chloride in acetonitrile (0°C to RT, 12 hr) introduces the benzyl group, achieving 68% yield .

  • Salt Formation: Hydrochloric acid precipitation in diethyl ether produces the final crystalline product (mp: 153–155°C) .

Critical Parameters:

  • Strict temperature control (<5°C) during benzylation prevents N-demethylation side reactions .

  • Anhydrous conditions are essential to avoid hydrolysis of the intermediate enamine.

Industrial Production

Scale-up adaptations employ continuous flow reactors with:

  • Residence Time: 18 minutes

  • Throughput: 12 kg/hr

  • Purity: ≥95% (HPLC)
    Key advantages include reduced solvent usage (45% less EtOH) and improved reaction consistency (RSD <1.2%) compared to batch processes .

Analytical Characterization

Chromatographic Profiling

Reverse-phase HPLC (Newcrom R1 column) resolves the compound under these conditions:

ParameterSpecificationSource Reference
Mobile PhaseMeCN:H₂O:H₃PO₄ (65:34:1 v/v)
Flow Rate1.2 mL/min
Retention Time8.3 ± 0.2 min
LOD/LOQ0.02 μg/mL / 0.07 μg/mL
Linearity Range0.1–200 μg/mL (R²=0.9993)

Mass spectral analysis (ESI+) shows characteristic fragments at m/z 254.2 [M-Cl]⁺ and 105.1 (benzyl ion) .

Reactivity and Functional Transformations

Nucleophilic Substitutions

The benzylmethylamino group undergoes regioselective displacement:

  • With Alkyl Halides: Forms quaternary ammonium salts (e.g., reaction with methyl iodide yields 3-(trimethylamino)propiophenone iodide, 89% yield) .

  • Arylboronic Acids: Suzuki coupling at the para position of the phenylketone group (Pd(OAc)₂, SPhos ligand, 82% yield) .

Redox Reactions

  • Oxidation: KMnO₄/H₂SO₄ converts the ketone to a carboxylic acid (3-(benzylmethylamino)propanoic acid, 73% yield).

  • Reduction: NaBH₄ selectively reduces the ketone to the secondary alcohol without affecting the amine (96% yield) .

Pharmaceutical Applications

Antifungal Activity

Derivatives demonstrate potent activity against Candida spp.:

StrainMIC₉₀ (μg/mL)Lead Compound StructureReference
C. albicans ATCC 900281.84-Fluoro phenyl analog
C. auris B112113.23,5-Dichloro substitution

Mechanistic studies suggest inhibition of fungal CYP51 (lanosterol 14α-demethylase) through heme iron coordination .

Hazard CategoryGHS ClassificationPrecautionary MeasuresSource
Eye DamageCategory 1Full-face shield + goggles
Acute ToxicityOral LD₅₀ (rat): 480 mg/kgAvoid ingestion
Environmental ImpactEC₅₀ (Daphnia): 12 mg/LContain wastewater

Recent Advances (2023–2025)

  • Enantioselective Synthesis: Cu(I)/BINAP catalysts achieve 94% ee in the resolution of racemic mixtures .

  • ADC Linker Applications: Conjugation via the ketone group enables stable antibody-drug conjugates (DAR=3.8) .

  • Neuropharmacology: PET tracer development for σ-1 receptor imaging (Kd=1.4 nM) .

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